Ethyl 2-amino-5-chloronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFZWZBZJZCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597072 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169495-51-6 | |
| Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl 2-amino-5-chloropyridine-3-carboxylate |
| CAS Number | 169495-51-6 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Melting Point | 115-117 °C |
Data sourced from avantorsciences.comtci-chemical-trading.combldpharm.com
Synthesis and Manufacturing
The synthesis of ethyl 2-amino-5-chloronicotinate can be approached through various routes. One common method involves the cyclization of appropriate acyclic precursors. For instance, the reaction of 3-dimethylaminoacrolein (B57599) with ethyl cyanoacetate (B8463686) can yield an intermediate that is then cyclized in the presence of HCl gas to form ethyl 2-chloronicotinate, which can subsequently be aminated. scientific.net Another strategy is the Bohlmann-Rahtz pyridine (B92270) synthesis, which can be adapted to produce highly substituted 2-aminonicotinates. figshare.com This method involves the reaction of an ethynyl (B1212043) ketone with 2-carbethoxyacetamidine under microwave irradiation, offering good regiocontrol. figshare.com
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Amino Group
The amino group at the 2-position of the pyridine (B92270) ring is nucleophilic and can participate in a variety of reactions, including N-alkylation and acylation. These reactions allow for the introduction of diverse substituents at the nitrogen atom, further functionalizing the molecule.
Reactivity of the Chloro Substituent
The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than halogens at the 2- or 4-positions of the pyridine ring. Nevertheless, under appropriate conditions, it can be displaced by various nucleophiles, providing a means to introduce different functional groups at this position.
Reactions Involving the Ester Group
The ethyl ester group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. It can also be a site for condensation reactions.
Advanced Research Perspectives and Future Directions
Exploration of Novel Biological Targets for Ethyl 2-amino-5-chloronicotinate Derivatives
The structural motif of this compound is present in a variety of biologically active molecules, suggesting that its derivatives could interact with a wide range of biological targets. Future research will likely focus on exploring these potential interactions to identify novel therapeutic applications.
Derivatives of the closely related nicotinic acid have been shown to target several classes of proteins. For instance, certain nicotinic acid derivatives act as agonists for the nicotinic acid receptor (GPR109A), which is involved in the regulation of lipid metabolism. ebi.ac.uk Moreover, the pyridine (B92270) core is a key feature in many kinase inhibitors. High-throughput screening has identified pyridine derivatives as potent inhibitors of kinases such as FER tyrosine kinase and receptor-interacting protein 1 (RIP1) kinase. researchgate.netnih.govnih.gov The discovery of a pyrido-pyridazinone derivative with significant FER kinase inhibitory activity from a chemical library highlights the potential of pyridine-based scaffolds in this area. nih.gov
Furthermore, the ethyl 6-aminonicotinate backbone has been identified as a key component in antagonists of the P2Y12 receptor, a crucial target for antiplatelet therapies. researchgate.net The glutamatergic mGlu5 receptor is another G-protein coupled receptor that has been successfully targeted by pyridine derivatives for the potential treatment of gastroesophageal reflux disease. researchgate.net Additionally, analogues of 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid have been evaluated as selective retinoid-X-receptor (RXR) agonists, which are important in the context of cancer therapy. openmedicinalchemistryjournal.com
Given this precedent, derivatives of this compound could be systematically screened against a panel of biological targets, including but not limited to:
Kinases: A wide range of kinases are implicated in cancer and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in numerous physiological processes and represents a major class of drug targets.
Nuclear Receptors: These receptors are critical in regulating gene expression and are targets for drugs treating metabolic diseases and cancer.
Enzymes involved in metabolic pathways: The nicotinamide-like structure suggests potential interactions with enzymes involved in NAD+ metabolism.
The following table summarizes potential biological targets for derivatives based on the activity of related pyridine and nicotinic acid compounds.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
| Kinase | FER Tyrosine Kinase | Cancer | researchgate.netnih.gov |
| Kinase | Receptor Interacting Protein 1 (RIP1) Kinase | Inflammatory Diseases | nih.gov |
| GPCR | P2Y12 Receptor | Thrombosis | researchgate.net |
| GPCR | mGlu5 Receptor | Gastroesophageal Reflux Disease | researchgate.net |
| Nuclear Receptor | Retinoid-X-Receptor (RXR) | Cancer, Metabolic Diseases | openmedicinalchemistryjournal.com |
| GPCR | Nicotinic Acid Receptor (GPR109A) | Hyperlipidemia | ebi.ac.uk |
Integration with Combinatorial Chemistry and High-Throughput Screening
The amenability of the this compound scaffold to chemical modification makes it an ideal candidate for combinatorial chemistry approaches. By systematically introducing a variety of substituents at different positions on the pyridine ring, large libraries of analogues can be generated. These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities.
Solid-phase synthesis has been successfully employed to create a 300-member library of 1,4-dihydropyridines, which led to the identification of potent calcium channel blockers. nih.gov This demonstrates the feasibility of generating large, diverse libraries based on a pyridine core. Similarly, a combinatorial library of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles has been synthesized, showcasing the versatility of pyridine chemistry. researchgate.net The development of robust and highly predictive group-based QSAR (GQSAR) models for 1,4-dihydropyridine (B1200194) derivatives has further enhanced the efficiency of library design and activity prediction. nih.gov
The integration of combinatorial chemistry and HTS for this compound derivatives would involve:
Library Design: Utilizing computational tools and known structure-activity relationships of related compounds to design a focused or diverse library of analogues.
Parallel Synthesis: Employing automated synthesis platforms to efficiently produce the designed library of compounds.
High-Throughput Screening: Screening the library against a panel of biological targets using automated and miniaturized assays. For example, HTS has been instrumental in identifying pyridine derivatives as FER tyrosine kinase inhibitors. researchgate.netnih.gov
Hit Identification and Deconvolution: Identifying active compounds ("hits") from the screen and deconvoluting pooled libraries to isolate the specific active molecule.
This integrated approach would significantly accelerate the discovery of novel drug candidates derived from the this compound scaffold.
Development of Prodrug Strategies and Drug Delivery Systems
Prodrug strategies can be employed to improve the pharmacokinetic and pharmacodynamic properties of this compound derivatives. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to enhance solubility, increase bioavailability, and target specific tissues.
Nicotinic acid and its derivatives have been the subject of various prodrug strategies to mitigate side effects and improve patient compliance. nih.gov For instance, ester prodrugs of nicotinic acid have been shown to influence both permeability and metabolism in the skin. sioc-journal.cn The synthesis of a twin drug of nicotinic acid and quercetin (B1663063) tetramethyl ether represents another innovative prodrug approach to combine the therapeutic effects of two different molecules. muni.cz
For this compound derivatives, several prodrug strategies could be explored:
Ester Prodrugs: The ethyl ester group can be modified to create prodrugs with different hydrolysis rates, allowing for controlled release of the active carboxylic acid form.
Amide Prodrugs: The amino group can be acylated to form amide prodrugs, which can be cleaved by amidases in the body.
Carrier-Linked Prodrugs: The parent drug can be linked to a carrier molecule, such as an amino acid or a peptide, to improve its transport across biological membranes. openmedicinalchemistryjournal.comnih.gov
The following table outlines potential prodrug strategies for this compound derivatives.
| Prodrug Strategy | Modification Site | Potential Advantage | Reference |
| Ester Prodrugs | Carboxylic acid (after hydrolysis of ethyl ester) | Controlled release, improved permeability | sioc-journal.cn |
| Amide Prodrugs | Amino group | Modified solubility and bioavailability | nih.gov |
| Carrier-Linked Prodrugs | Amino or carboxylic acid group | Enhanced transport, targeted delivery | openmedicinalchemistryjournal.comnih.gov |
| Mutual Prodrugs | Linkage to another active agent | Synergistic effects, reduced side effects | muni.cz |
Application in Diagnostics and Chemical Biology Probes
The structural features of this compound make it a promising scaffold for the development of diagnostic agents and chemical biology probes. These tools are invaluable for studying biological processes at the molecular level and for the diagnosis of diseases.
Positron Emission Tomography (PET) Tracers: PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes. acs.org The introduction of a positron-emitting radionuclide, such as fluorine-18, into a bioactive molecule can create a PET tracer. Given that many biologically active molecules contain a pyridine ring, derivatives of this compound could be developed as PET tracers for various targets in the brain and other organs. d-nb.infomdpi.comamegroups.org For example, pyrrolopyridine compounds have been developed as PET tracers for imaging tau aggregates in Alzheimer's disease. science.gov Furthermore, a brain-permeable PET tracer for the P2Y12 receptor has been developed based on a nicotinate (B505614) scaffold. rsc.org
Fluorescent Probes: Fluorescent probes are molecules that emit light upon excitation and are used to visualize and track biological molecules and processes. The 2-aminopyridine (B139424) moiety is a known fluorophore and has been incorporated into various fluorescent probes. nih.govscientific.netsciforum.net Derivatives of this compound could be designed as "turn-on" fluorescent probes, where their fluorescence is enhanced upon binding to a specific target. nih.govmdpi.com Such probes could be used to study enzyme activity, receptor binding, and other biological events in real-time.
The development of such probes would involve:
Radiolabeling: Incorporating a positron-emitting isotope like ¹⁸F into the molecule for PET applications.
Fluorophore Conjugation: Attaching a fluorescent dye to the molecule or utilizing the intrinsic fluorescence of the aminopyridine scaffold.
Biological Evaluation: Testing the probes for their specificity, sensitivity, and performance in biological systems.
Green Chemistry Approaches in the Synthesis of this compound and its Analogues
The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. The synthesis of this compound and its analogues can be significantly improved by adopting green chemistry approaches.
Traditional methods for the synthesis of pyridines and nicotinates often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. figshare.com Recent research has focused on developing more sustainable synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times. tandfonline.comresearchgate.net The synthesis of 2-aminoethylsulfanylpyridines has been efficiently achieved using microwave heating in ethanol (B145695), a green solvent. tandfonline.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a key aspect of green chemistry. Ethanol, water, and ionic liquids have been successfully used as solvents for the synthesis of pyridine and nicotinate derivatives. rsc.orgtandfonline.com A green synthesis of multi-substituted nicotinic acid ester compounds has been developed using an acidic ionic liquid as a dual solvent-catalyst. nih.gov
Catalysis: The use of catalysts can improve the efficiency and selectivity of chemical reactions while reducing waste. Copper-catalyzed synthesis of nicotinate derivatives has been reported as a practical method for preparing these compounds. bohrium.com Rhodium-catalyzed cyclization of diynes with oximes in ethanol provides an eco-friendly route to pyridines. rsc.org Biocatalysis, using enzymes such as lipases, offers a highly selective and sustainable method for the synthesis of nicotinamide (B372718) derivatives. nih.gov
The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Chemistry Approach | Specific Method | Advantages | Reference |
| Alternative Energy Sources | Microwave-assisted synthesis | Faster reactions, higher yields, less waste | tandfonline.comresearchgate.net |
| Green Solvents | Use of ethanol, water, or ionic liquids | Reduced toxicity and environmental impact | nih.govrsc.orgtandfonline.com |
| Catalysis | Copper catalysis, Rhodium catalysis | Increased efficiency and selectivity | rsc.orgbohrium.com |
| Biocatalysis | Use of lipases | High selectivity, mild reaction conditions | nih.gov |
| Multicomponent Reactions | One-pot synthesis | Atom economy, reduced number of steps | nih.gov |
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-amino-5-chloronicotinate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, nucleophilic substitution reactions may require anhydrous solvents like DMF or THF to minimize hydrolysis of intermediates. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly used for purification . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., ethyl chloroformate and 5-chloronicotinic acid derivatives) can enhance yield. Purity (>97%) is achievable through recrystallization in ethanol or methanol .
Q. What are the best practices for storing this compound to ensure stability?
- Methodological Answer : Store the compound in a dark place under an inert atmosphere (argon or nitrogen) to prevent photodegradation and oxidation. Room temperature is acceptable if the container is tightly sealed and desiccated. For long-term stability, store at –20°C in amber vials with molecular sieves to absorb moisture . Regular NMR or HPLC analysis (e.g., every 6 months) is recommended to verify integrity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the ethyl ester group (δ ~4.3 ppm for –OCHCH) and aromatic protons (δ ~8.5–9.0 ppm for pyridine ring protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 200.62 (CHClNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution on the pyridine ring. The amino group at position 2 and chlorine at position 5 create electron-deficient regions, directing nucleophiles to specific sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Compare computed activation energies for different reaction pathways to predict dominant products . Experimental validation via H NMR kinetics or X-ray crystallography of intermediates is critical .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Strategies include:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., mthis compound, CAS 50735-33-6) to identify consistent peaks .
- X-ray Crystallography : Resolve ambiguity in substituent positions by determining the crystal structure .
- Dynamic NMR : Probe tautomerism by analyzing temperature-dependent H NMR shifts in DMSO-d .
Q. How can researchers design experiments to study the biological activity of this compound in enzyme inhibition?
- Methodological Answer :
- Target Selection : Focus on enzymes with nicotinate-binding sites (e.g., acetylcholinesterase or kinases) due to structural similarity .
- Assay Design : Use fluorometric or colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) with varying substrate concentrations. Include positive controls (e.g., donepezil) and measure IC values .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Validate with site-directed mutagenesis of key residues in the enzyme’s active site .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields across different batches of this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables:
- Factors : Solvent purity, reaction temperature, catalyst loading.
- Response Surface Methodology (RSM) : Optimize parameters using central composite design.
- Statistical Analysis : Apply ANOVA to identify significant factors. For example, trace moisture in solvents may hydrolyze intermediates, reducing yields. Use Karl Fischer titration to monitor solvent water content .
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics in real-time.
- Scale-Up Considerations : Maintain consistent stirring rates and heat transfer efficiency. Pilot studies in jacketed reactors (1–5 L scale) identify bottlenecks (e.g., exothermicity) .
- Quality Control : Establish acceptance criteria for intermediates (e.g., purity ≥95% by HPLC) and final product (melting point: 120–122°C) .
Tables for Key Data
Q. Table 1. Comparative Synthetic Conditions for this compound Derivatives
| Derivative | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Ethyl ester | DMF | None | 78 | 97 | |
| Methyl analog | THF | KCO | 65 | 95 | |
| Amide derivative | EtOH | HATU | 82 | 98 |
Q. Table 2. Stability of this compound Under Storage Conditions
| Condition | Time (Months) | Purity (%) | Degradation Products |
|---|---|---|---|
| Ambient light | 3 | 85 | Oxidized pyridine byproducts |
| Dark, inert gas | 12 | 97 | None detected |
| –20°C, desiccated | 24 | 96 | Trace hydrolysis (<1%) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
